4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)
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Overview
Description
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) is a complex organic compound that features a biphenyl core linked to two thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) typically involves the reaction of biphenyl derivatives with thiazole precursors under specific conditions. One common method involves the use of biphenyl-4,4’-dicarboxylic acid as a starting material, which is then reacted with thioamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings or the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) involves its interaction with specific molecular targets and pathways. The thiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The biphenyl core provides structural stability and enhances the compound’s ability to interact with multiple targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: A biphenyl derivative with chloromethyl groups instead of thiazole rings.
4,4’-Bis(methoxymethyl)-1,1’-biphenyl: A biphenyl derivative with methoxymethyl groups.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. These rings enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
112544-55-5 |
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Molecular Formula |
C20H16N2S4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C20H16N2S4/c1-21-17(11-25-19(21)23)15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12-26-20(24)22(18)2/h3-12H,1-2H3 |
InChI Key |
PYZAIWULCJWTJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CSC1=S)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CSC(=S)N4C |
Origin of Product |
United States |
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